molecular formula C29H52N6O11 B1216762 N-Succinyldesferrioxamine B CAS No. 84211-47-2

N-Succinyldesferrioxamine B

Cat. No.: B1216762
CAS No.: 84211-47-2
M. Wt: 660.8 g/mol
InChI Key: CPEIGBDIJPZAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinyldesferrioxamine B is a synthetic derivative of the natural siderophore desferrioxamine B. This compound acts as a potent chelator for various metals, forming stable complexes that are crucial for diverse research applications . Its strong metal-binding properties make it particularly valuable in the field of nuclear medicine, where it is employed as a chelator for radioisotopes like Zirconium-89 (89Zr) to create agents for immuno-Positron Emission Tomography (immuno-PET) imaging . Early investigative studies also explored its potential as a radiopharmaceutical for assessing renal function, as it is cleared rapidly by the kidneys . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. This product is offered strictly For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

84211-47-2

Molecular Formula

C29H52N6O11

Molecular Weight

660.8 g/mol

IUPAC Name

4-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid

InChI

InChI=1S/C29H52N6O11/c1-23(36)33(44)20-8-2-5-17-30-24(37)11-14-27(40)34(45)21-9-3-6-18-31-25(38)12-15-28(41)35(46)22-10-4-7-19-32-26(39)13-16-29(42)43/h44-46H,2-22H2,1H3,(H,30,37)(H,31,38)(H,32,39)(H,42,43)

InChI Key

CPEIGBDIJPZAEK-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O)O

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O)O

Other CAS No.

84211-47-2

Synonyms

N-SDFB
N-succinyldesferrioxamine B

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies for N Succinyldesferrioxamine B

Classical Synthetic Pathways for N-Succinyldesferrioxamine B Production

The conventional and most widely adopted method for synthesizing this compound involves the direct modification of its parent compound, Desferrioxamine B (DFO). This process hinges on the selective acylation of the terminal primary amine of DFO.

Acylation Reactions Utilizing Succinic Anhydride (B1165640)

The synthesis of this compound is most commonly achieved through the acylation of Desferrioxamine B (DFO) with succinic anhydride. snmjournals.orgmdpi.combeilstein-archives.org This reaction targets the free primary amino group at the terminus of the DFO polyamine chain. The succinic anhydride ring opens upon nucleophilic attack by the amine, forming a stable amide bond and introducing a terminal carboxylic acid group. mdpi.combeilstein-archives.org This carboxylic acid moiety is crucial for subsequent conjugation reactions.

A typical procedure involves dissolving DFO mesylate in a suitable solvent, such as pyridine (B92270), and reacting it with an excess of succinic anhydride at room temperature for an extended period, often 24 hours. snmjournals.orgsnmjournals.org The use of a significant excess of succinic anhydride helps to drive the reaction to completion and ensure the desired monosubstituted product.

Table 1: Typical Reagents for Acylation of Desferrioxamine B

Reagent Role Reference
Desferrioxamine B (DFO) Mesylate Starting Material snmjournals.org, snmjournals.org
Succinic Anhydride Acylating Agent snmjournals.org, snmjournals.org
Pyridine Solvent/Base snmjournals.org, snmjournals.org
Sodium Hydroxide (aq.) Work-up Reagent snmjournals.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the acylation reaction is influenced by the choice of solvent and reaction conditions. While pyridine is a commonly used solvent due to its ability to dissolve DFO and act as a base to neutralize the newly formed carboxylic acid, other solvent systems have been explored. snmjournals.orgsnmjournals.org For instance, the reaction can also be performed in a mixture of pyridine and other organic solvents. The reaction is typically carried out at room temperature to minimize potential side reactions. snmjournals.org The pH of the reaction mixture during work-up is a critical parameter to consider for optimizing the isolation of the final product. snmjournals.org

Purification Techniques for Crude this compound

Following the acylation reaction, purification of the crude this compound is essential to remove unreacted starting materials and byproducts. A common purification strategy involves precipitation of the product from the reaction mixture, followed by washing and drying. snmjournals.org More advanced purification is often achieved using chromatographic techniques.

Reverse-phase chromatography, particularly on a C18 stationary phase, has proven effective for isolating this compound with high purity. snmjournals.org Techniques such as solid-phase extraction (SPE) using C18 cartridges are also employed for rapid purification. snmjournals.orgsnmjournals.org The choice of purification method depends on the scale of the synthesis and the required purity of the final product. Yields for the synthesis of this compound after purification are typically in the range of 68-73%. snmjournals.org

Functionalization and Bioconjugation Chemistry of this compound

The true utility of this compound lies in its bifunctional nature, enabling its covalent attachment to a wide array of macromolecules. This is primarily achieved through reactions involving its terminal carboxylic acid group.

Amide Bond Formation for Macromolecular Conjugation

The terminal carboxyl group of this compound is readily activated for amide bond formation with primary amines present on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. snmjournals.orgnih.gov This is a cornerstone of its application in creating targeted radiopharmaceuticals. aacrjournals.org The formation of a stable amide linkage ensures that the chelator, and consequently the radiometal it carries, remains securely attached to the targeting vector. nih.gov

The coupling reaction is typically facilitated by the use of peptide coupling reagents. One common approach involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS) to form an amine-reactive NHS ester. thermofisher.com Alternatively, coupling reagents like benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) can be employed. acs.orgnih.gov The choice of coupling agent and reaction conditions is critical for achieving efficient conjugation while preserving the integrity and function of the biomolecule. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent System Biomolecule Target Reference
EDC / NHS (or Sulfo-NHS) Primary Amines (e.g., Lysine) thermofisher.com
BOP Primary Amines acs.org, nih.gov

Esterification for Active Ester Derivatives (e.g., Tetrafluorophenol Ester)

To facilitate a more controlled and efficient conjugation process, this compound can be pre-activated by converting its carboxylic acid into a more reactive "active ester." snmjournals.org A prominent example is the formation of the tetrafluorophenol (TFP) ester of this compound. snmjournals.orgsnmjournals.org This is often achieved by reacting this compound with tetrafluorophenol in the presence of a coupling agent like EDC. snmjournals.orgsnmjournals.org

The TFP ester is significantly more reactive towards primary amines than the free carboxylic acid, allowing for conjugation to occur under milder conditions and with improved efficiency. snmjournals.orgnih.gov This strategy is particularly advantageous when working with sensitive biomolecules where harsh reaction conditions could lead to denaturation or loss of activity. nih.gov The TFP ester of this compound has been successfully used to couple the chelator to monoclonal antibodies for applications in immuno-PET imaging. snmjournals.orgnih.gov

It is also common practice to first complex the this compound with a non-radioactive metal, such as iron(III), before proceeding with the esterification and conjugation steps. snmjournals.org This protects the hydroxamate groups of the chelator during the chemical modifications. The iron can then be removed by transchelation to a stronger chelator like EDTA prior to radiolabeling. snmjournals.org

Temporary Protection Strategies for Hydroxamate Groups during Derivatization (e.g., Fe(III) Complexation)

The derivatization of this compound (N-sucDf) to create bifunctional chelators often requires the temporary protection of its three hydroxamate groups. These groups are the primary sites for metal chelation and can interfere with reactions intended to modify the terminal carboxylic acid. A widely employed and effective strategy is the complexation of the hydroxamate moieties with ferric iron (Fe(III)). snmjournals.orgsnmjournals.org

This protection strategy involves several key steps. Initially, N-sucDf is reacted with a solution of ferric chloride (FeCl₃). snmjournals.orgsnmjournals.org The Fe(III) ion coordinates with the six oxygen donor atoms of the three hydroxamate groups, forming a stable, colored complex. snmjournals.orgsnmjournals.orgprinceton.edu This complex effectively shields the hydroxamate groups, preventing them from participating in subsequent chemical modifications. snmjournals.org The formation of the Fe(III)-N-sucDf complex can be monitored analytically, for instance, by using a ⁵⁹Fe tracer and High-Performance Liquid Chromatography (HPLC). snmjournals.org

With the hydroxamate groups protected, the free carboxylic acid end of the molecule can be activated, for example, by converting it into a tetrafluorophenyl (TFP) ester. snmjournals.orgsnmjournals.org This activated ester can then be readily coupled to the amine groups of biomolecules, such as antibodies. snmjournals.orgsnmjournals.orgnih.gov

After the desired conjugation is achieved, the protecting Fe(III) ion must be removed to regenerate the free hydroxamate groups, making them available for chelating the target radiometal. This is typically accomplished through transchelation with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). snmjournals.orgsnmjournals.orgsnmjournals.org The resulting Fe(III)-EDTA complex and any excess EDTA can then be efficiently separated from the final biomolecule conjugate. snmjournals.orgsnmjournals.org This temporary protection strategy ensures that the derivatization occurs specifically at the desired site without compromising the metal-chelating capability of the desferrioxamine backbone. snmjournals.org

Advanced Linker Chemistry and Bifunctional Chelator Design

The evolution of this compound into a sophisticated bifunctional chelator is central to its application in nuclear medicine. This involves strategic linker chemistry to covalently attach the chelator to biomolecules, creating conjugates for targeted delivery of radiometals. nih.govcore.ac.uk

Development of this compound as a Bifunctional Chelating Agent for Radiometals

This compound (N-sucDf) is a derivative of the siderophore Desferrioxamine B (Df). The introduction of a succinyl group creates a terminal carboxylic acid, transforming Df into a bifunctional chelating agent. snmjournals.orgnih.gov This carboxylic acid provides a reactive handle for covalent attachment to biomolecules, while the three hydroxamate groups retain their strong affinity for trivalent metal ions, most notably Zirconium-89 (B1202518) (⁸⁹Zr). snmjournals.orgsnmjournals.orgnih.govcore.ac.uk

The development of N-sucDf as a bifunctional chelator was a significant advancement for immuno-PET (Positron Emission Tomography) applications. snmjournals.orgnih.gov The long half-life of ⁸⁹Zr (3.27 days) is well-suited to the biological half-lives of intact monoclonal antibodies (mAbs), allowing for optimal tumor accumulation and imaging. snmjournals.orgmdpi.com The stable amide bond formed between N-sucDf and the antibody, often via an activated ester like this compound-tetrafluorophenol (N-sucDf-TFP), ensures the integrity of the resulting radioimmunoconjugate in vivo. nih.govresearchgate.netmdpi.com This stability is crucial to prevent the premature release of the radiometal, which could lead to off-target radiation exposure and poor image quality. nih.gov

Integration into Modular Conjugation Platforms (e.g., Antibody Derivatization)

This compound has been successfully integrated into modular conjugation platforms, enabling the construction of a wide array of radiolabeled biomolecules, particularly antibodies. acs.orgnih.gov These platforms often utilize "click chemistry" or other highly efficient and specific reactions to attach the chelator-payload to a modified antibody. acs.org

One such modular approach involves the use of inverse electron demand Diels-Alder reactions. In this system, a dienophile, such as norbornene, is first attached to the antibody. Separately, this compound is conjugated to a tetrazine (Tz) molecule. The subsequent reaction between the norbornene-modified antibody and the Tz-DFO conjugate proceeds rapidly and specifically, forming a stable linkage. acs.org This modular strategy allows for the independent synthesis and purification of the modified antibody and the chelator component, offering greater flexibility and control over the final conjugate. acs.orgnih.gov

This approach has been used to label antibodies like trastuzumab with ⁸⁹Zr for PET imaging of HER2-positive cancers. acs.orgnih.gov The resulting ⁸⁹Zr-DFO-trastuzumab conjugates have demonstrated high stability, immunoreactivity, and specific tumor uptake in preclinical models. acs.org The versatility of these platforms allows for the labeling of various antibodies with different radiometals, facilitating the development and comparative evaluation of new antibody-based radiopharmaceuticals. acs.orgnih.govnih.gov

Chelate-to-Biomolecule Ratio Control in Conjugate Synthesis

Several factors influence the final chelate-to-biomolecule ratio. The stoichiometry of the reactants, specifically the molar excess of the activated chelator (e.g., N-sucDf-TFP) relative to the antibody, is a primary determinant. nih.gov By carefully controlling the initial stoichiometric ratio, a reproducible number of chelates can be conjugated to the antibody. acs.orgnih.gov For instance, studies have shown that varying the initial molar ratio of a norbornene-DFO construct to an antibody directly influences the average number of chelates per antibody. nih.gov

The goal is typically to achieve a sufficient number of chelates for effective imaging or therapy without compromising the biological function of the antibody. nih.gov An excessively high ratio can lead to aggregation, altered pharmacokinetics, and reduced immunoreactivity. nih.gov Isotopic dilution assays can be employed to determine the average number of accessible chelates per antibody in the final conjugate. snmjournals.org For example, a reproducible chelate:mAb substitution ratio of approximately 1.5:1 has been achieved using a three-fold molar excess of a Df-Bz-NCS chelator. nih.gov This level of control is essential for producing well-defined and reproducible radioimmunoconjugates for clinical applications. nih.govsemanticscholar.org

Data Tables

Table 1: Stability of ⁸⁹Zr-Labeled Trastuzumab Conjugates in Human Serum

ConjugateInitial Norbornene:Antibody RatioChelates per AntibodyStability after 7 days in human serum (%)
⁸⁹Zr-DFO-T/N-trastuzumab1.5:11.2 ± 0.1>96
⁸⁹Zr-DFO-T/N-trastuzumab3:12.1 ± 0.2>96
⁸⁹Zr-DFO-T/N-trastuzumab6:13.5 ± 0.3>96
Data sourced from Zeglis et al. (2011). acs.org

Table 2: Chelate to Antibody Ratios in Conjugate Synthesis

AntibodyChelatorMolar Excess of ChelatorResulting Chelate:Antibody RatioReference
cU36TFP-N-sucDf-FeNot Specified~1:1 snmjournals.org
J591Fe(N-succDFO-TFP)Not Specified3.9 ± 0.3 snmjournals.org
TrastuzumabDFO-T/N1.5:1 (initial norbornene ratio)1.2 ± 0.1 nih.gov
TrastuzumabDFO-T/N3:1 (initial norbornene ratio)2.1 ± 0.2 nih.gov
TrastuzumabDFO-T/N6:1 (initial norbornene ratio)3.5 ± 0.3 nih.gov
Various mAbsDf-Bz-NCS3:1~1.5:1 nih.gov
This table compiles data from multiple sources to illustrate the control of chelate-to-antibody ratios.

Advanced Analytical and Spectroscopic Characterization of N Succinyldesferrioxamine B and Its Complexes in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for assessing the purity of N-sucDf and for characterizing its conjugates, ensuring that they meet the stringent quality requirements for research applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of N-sucDf and its derivatives, as well as for assessing the radiochemical purity of the final labeled conjugates. In the context of radiolabeling, HPLC is used to separate the labeled antibody from free, unbound chelator or radionuclide. snmjournals.org For instance, the radiochemical purity of ⁸⁹Zr-labeled conjugates is routinely confirmed by HPLC analysis, with studies reporting purities exceeding 90% and often reaching over 98%. mdpi.comnih.gov

The method typically involves a stationary phase, such as a C18 column, and a mobile phase gradient. For example, the analysis of N-sucDf and its iron-bound form (N-sucDf-Fe) can be performed using a gradient elution with a phosphate (B84403) buffer and an organic solvent like acetonitrile. snmjournals.org This technique allows for the precise quantification of the desired compound and the detection of any impurities or degradation products.

Table 1: HPLC Analysis Parameters for N-sucDf Derivatives and Conjugates

Parameter Description Example Condition Reference
Column Stationary phase for separation Chromspher 5 C18 (250 x 4.6 mm) snmjournals.org
Mobile Phase A Aqueous buffer 10 mmol/L sodium phosphate, pH 6 snmjournals.org
Mobile Phase B Organic solvent 100% Acetonitrile (MeCN) snmjournals.org
Flow Rate Speed of mobile phase 1.0 mL/min snmjournals.org
Detection Method of visualization UV or Radiometric Detector snmjournals.orgmdpi.com

| Purity Achieved | Typical radiochemical purity | >90% to >98% | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a critical method for analyzing the integrity of N-sucDf conjugates, particularly when it is attached to large biomolecules like monoclonal antibodies (mAbs). frontiersin.org The principle of SEC is to separate molecules based on their hydrodynamic volume, where larger molecules elute faster than smaller ones. thermofisher.comuhplcs.com This technique is essential for detecting and quantifying the formation of aggregates, which can occur during the conjugation process and can affect the biological activity and immunogenicity of the final product.

Research findings indicate that SE-HPLC analysis is a standard quality control step. For example, in the development of an ⁸⁹Zr-labeled antibody-drug conjugate, SE-HPLC analysis showed less than 5% aggregates of the conjugated antibody. oncotarget.com In another study, SE-HPLC was used to confirm that the radiolabeled antibody conjugate did not undergo fragmentation or aggregation. snmjournals.org The technique is also used to determine the efficiency of the conjugation reaction itself. frontiersin.org

Table 2: Findings from SE-HPLC Analysis of N-sucDf Conjugates

Analyte Key Finding Result Reference
⁸⁹Zr-N-sucDf-AMA Aggregate Quantification <5% aggregates oncotarget.com
⁸⁹Zr-MSB0010853 Integrity Assessment No fragmentation or aggregation observed snmjournals.org

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Conjugate Characterization

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination

Mass spectrometry provides in-depth information about the molecular weight and structure of N-Succinyldesferrioxamine B and its complexes, confirming their identity and integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and large molecules, making it well-suited for N-sucDf and its derivatives. nih.govresearchgate.net ESI-MS provides precise molecular weight determination, which is crucial for confirming the successful synthesis of N-sucDf and its subsequent conjugation to other molecules.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. rsc.org In this technique, the parent ion of interest is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Studies on related siderophores, like ferrioxamine B, have used ESI-CID-MS/MS to identify diagnostic fragmentation patterns. nih.gov These patterns, which include specific cleavages of C-C, C-N, and amide bonds, can be used to confirm the core structure of N-sucDf and to characterize any modifications. nih.gov This detailed structural information is vital for understanding the molecule's chelating properties and for ensuring the correct structure is used in further applications.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to determine the stoichiometry of metal ions in N-sucDf complexes. nih.govmomentum.bio The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the material. nih.gov The resulting ions are then guided into a mass spectrometer for detection and quantification.

This technique is particularly valuable for metallodrugs and radiopharmaceuticals, where the precise ratio of the metal to the chelating ligand is a critical quality attribute. nih.gov ICP-MS can simultaneously monitor the metal of interest (e.g., Zirconium, Gallium, Iron) and other elements present in the biomolecule it is conjugated to. nih.govmdpi.com This allows for the accurate determination of the metal-to-ligand or metal-to-antibody ratio, ensuring the consistency and efficacy of the final product. Its element selectivity and high sensitivity make it an indispensable tool in the development of metal-based molecular agents. nih.govmomentum.bio

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information about the structure, conformation, and dynamics of molecules in solution. unibas.itorganicchemistrydata.org For this compound, NMR is used to analyze its conformation both in its free state and when complexed with a metal ion. A study has reported the use of a 500 MHz NMR for the analysis of this compound. semanticscholar.org

By analyzing NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the three-dimensional structure of the N-sucDf-metal complex. copernicus.org Comparing the NMR spectra of the free ligand with the metal-bound complex allows for the identification of the specific atoms involved in metal coordination. This is achieved through a technique called chemical shift mapping, where changes in the chemical shifts of specific nuclei upon ligand binding are monitored. nih.govresearchgate.net These perturbations pinpoint the binding site and can reveal conformational changes that occur within the ligand to accommodate the metal ion. This detailed understanding of the binding mode and resulting conformation is crucial for designing chelators with improved stability and specificity for various metal ions.

¹H and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-sucDfB. While detailed ¹H and ¹³C NMR spectral data for N-sucDfB are not extensively published in readily available literature, general principles of NMR spectroscopy allow for the prediction of chemical shifts based on its molecular structure. organicchemistrydata.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of N-sucDfB is expected to be complex due to the molecule's size and the presence of multiple methylene (B1212753) (CH₂) and amine (NH) protons. Key expected signals include:

Aliphatic Protons: A series of multiplets in the range of 1.0-4.0 ppm corresponding to the numerous methylene groups in the pentyl and butyl chains of the desferrioxamine B backbone and the succinyl group. libretexts.org

Amide and Hydroxamate Protons: Broad signals corresponding to the NH protons of the amide and hydroxamate groups, the chemical shifts of which can be concentration and solvent dependent.

Acetyl Group: A sharp singlet around 2.0 ppm for the methyl protons of the terminal acetyl group. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Expected chemical shifts for N-sucDfB include:

Carbonyl Carbons: Signals for the carbonyl carbons of the succinyl and hydroxamate groups would appear significantly downfield, typically in the range of 160-180 ppm.

Aliphatic Carbons: The various methylene carbons of the backbone would resonate in the aliphatic region of the spectrum, generally between 20-60 ppm. researchgate.net

Acetyl Carbon: The methyl carbon of the acetyl group would appear at a higher field, around 20-30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Functional Groups

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aliphatic CH₂ (backbone)1.0 - 4.020 - 60
Acetyl CH₃~2.020 - 30
Succinyl CH₂~2.5 - 2.7~30 - 35
Carbonyl (C=O)-160 - 180
Amide/Hydroxamate NHVariable (broad)-

Note: These are predicted values and can vary based on solvent, concentration, and temperature.

Relaxation and Exchange Spectroscopy (e.g., NOESY, COSY) for Ligand-Metal Dynamics

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for understanding the three-dimensional structure and dynamic interactions of N-sucDfB when it forms complexes with metal ions. mnstate.eduwikipedia.org

COSY (Correlation Spectroscopy): COSY experiments reveal scalar (through-bond) couplings between protons, typically over two to three bonds. wikipedia.orglibretexts.org In the context of an N-sucDfB-metal complex, a COSY spectrum would help to:

Trace the connectivity of the proton spin systems within the ligand's backbone.

Confirm the assignment of protons by showing which protons are coupled to each other. mnstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, irrespective of whether they are connected by chemical bonds. wikipedia.orguzh.ch This is particularly useful for studying the conformation of the N-sucDfB ligand upon coordination to a metal ion. A NOESY spectrum can provide information on:

The folding of the ligand around the metal center.

Inter-proton distances, which can be used to build a 3D model of the complex. uzh.ch

The dynamics of the ligand-metal interaction, as the intensity of NOE cross-peaks is related to the distance between protons. uzh.ch

The combination of COSY and NOESY allows for a detailed picture of the solution-state structure and dynamics of N-sucDfB metal complexes, which is crucial for understanding their stability and in vivo behavior. wikipedia.org

Spectrophotometric and Fluorometric Methods for Complexation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Metal Complex Formation

UV-Vis spectroscopy is a straightforward and widely used method to monitor the formation of metal complexes with N-sucDfB. rruff.infopcbiochemres.com The principle lies in the change in the electronic absorption spectrum of the ligand upon coordination to a metal ion.

When N-sucDfB binds to a metal ion, such as iron(III) or zirconium(IV), the electronic environment of the chromophoric hydroxamate groups is altered. This results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. researchgate.netresearchgate.net By titrating a solution of N-sucDfB with a metal ion and recording the UV-Vis spectra at each addition, one can:

Determine the stoichiometry of the complex (e.g., 1:1, 1:2 ligand-to-metal ratio).

Calculate the stability constant of the complex. pcbiochemres.com

Monitor the kinetics of complex formation.

For instance, the formation of the Fe(III)-N-sucDfB complex is characterized by the appearance of a strong absorption band in the visible region (around 430-480 nm), which is responsible for the characteristic orange-red color.

Interactive Data Table: Example UV-Vis Spectral Data for Metal Complexation

Systemλmax (nm) of Ligandλmax (nm) of ComplexObservations
Fe(III) + N-sucDfB~200-220~430-480Appearance of a new, strong charge-transfer band in the visible region.
Zr(IV) + N-sucDfB~200-220Shift in UV regionPerturbation of the ligand's n→π* and π→π* transitions.

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformational changes. creative-proteomics.comnih.gov While N-sucDfB itself is not inherently chiral in its extended form, upon complexation with a metal ion, the ligand adopts a specific, often chiral, conformation as it wraps around the metal center. rsc.org This induced chirality can be detected by CD spectroscopy. aps.orgepj-conferences.org

The CD spectrum of an N-sucDfB-metal complex will show characteristic positive or negative bands (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophoric hydroxamate groups. creative-proteomics.com The sign and intensity of these bands provide information about:

The absolute configuration of the metal complex (i.e., whether it forms a left-handed or right-handed propeller-like structure).

Conformational changes in the complex due to changes in pH, temperature, or solvent.

The binding of the complex to other molecules, such as proteins, which can further perturb its chiral environment.

CD spectroscopy is therefore a sensitive probe of the three-dimensional structure of N-sucDfB complexes in solution. nih.gov

Radiochemical Purity and Stability Assays for Radiolabeled Conjugates

When N-sucDfB is used to chelate a radionuclide for imaging or therapy, it is crucial to assess the radiochemical purity and stability of the resulting radiolabeled conjugate. acs.orgresearchgate.net

Thin-Layer Chromatography (TLC) and Radio-HPLC for Radiochemical Purity

Thin-Layer Chromatography (TLC): Radio-TLC is a rapid and simple method for determining radiochemical purity. researchgate.net A small spot of the radiolabeled product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner.

In a typical assay for a radiolabeled N-sucDfB conjugate, the desired product (e.g., ⁸⁹Zr-N-sucDfB-antibody) will have a different retention factor (Rf) from that of any free radionuclide or other radiochemical impurities. acs.org For example, the radiolabeled antibody conjugate would remain at the origin (Rf = 0), while smaller, unbound radiometal species would migrate with the solvent front. acs.orgru.nl

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC offers higher resolution and more quantitative analysis of radiochemical purity compared to TLC. nih.gov The radiolabeled sample is injected onto an HPLC column (often a size-exclusion or reversed-phase column), and the eluate is passed through both a UV detector and a radioactivity detector.

The resulting chromatogram provides information on:

The percentage of radioactivity associated with the desired conjugate.

The presence of any radiochemical impurities, which will appear as separate peaks in the radio-chromatogram.

The stability of the conjugate over time, as the formation of degradation products can be monitored by the appearance of new radioactive peaks. ru.nlsnmjournals.org

Studies have shown that radiolabeled conjugates of N-sucDfB can be prepared with high radiochemical purity, often exceeding 95-98%. acs.orgsnmjournals.org Stability assays, where the conjugate is incubated in serum or buffer for several days, have demonstrated that these complexes can remain stable with minimal release of the radionuclide. researchgate.netacs.orgsnmjournals.org

Interactive Data Table: Typical Radiochemical Purity Data for ⁸⁹Zr-N-sucDfB Conjugates

Analytical MethodSpeciesRetentionTypical Purity (%)Reference
Radio-TLC⁸⁹Zr-N-sucDfB-mAbRf = 0>98% acs.org
Radio-TLCFree ⁸⁹ZrRf = 1<2% acs.org
Radio-HPLC (SEC)⁸⁹Zr-N-sucDfB-mAbMain peak>97% snmjournals.org
Radio-HPLC (SEC)Aggregates/ImpuritiesOther peaks<3% snmjournals.org

In Vitro Stability in Biologically Relevant Matrices (e.g., Serum, Buffer)

The in vitro stability of this compound (N-sucDf) and its metal complexes is a critical parameter in research, particularly for applications in radioimmunotherapy and immuno-PET imaging. Studies have extensively evaluated the stability of these conjugates in various biologically relevant media, such as human serum and different buffer solutions, to predict their behavior in vivo.

Research has demonstrated that radiolabeled N-sucDf conjugates, particularly with Zirconium-89 (B1202518) (⁸⁹Zr), exhibit high stability. For instance, ⁸⁹Zr-N-sucDf-monoclonal antibody (mAb) conjugates have shown to be very stable, with less than 5% release of the radiolabel after 144 hours under various storage conditions. nih.gov When incubated in human serum at 37°C, the loss of ⁸⁹Zr from these conjugates was minimal over a 7-day period. nih.gov Specifically, the dissociation of ⁸⁹Zr was 3.4 ± 0.6% at day 3 and 4.7 ± 0.5% at day 7. nih.gov This high stability in serum is crucial as it minimizes the release of free radiometals into non-target tissues.

The stability is not limited to ⁸⁹Zr. When labeled with Niobium-90 (⁹⁰Nb), N-sucDf-mAb conjugates also demonstrated considerable stability. uni-mainz.de In fetal calf serum (FCS) at 37°C, the ⁹⁰Nb-N-sucDf-mAb conjugate remained about 90% intact after 9 days. uni-mainz.de High-performance liquid chromatography (HPLC) analysis of ⁸⁹Zr-labeled N-sucDf conjugates showed no loss of the radiolabel after 24 hours of incubation at 37°C in human serum. snmjournals.org

The choice of buffer and storage temperature can influence the stability of these conjugates. For example, storing ⁸⁹Zr-labeled conjugates in a 0.25 M sodium acetate/gentisic acid buffer (pH 5.5) at 4°C resulted in only a small percentage of ⁸⁹Zr dissociation over several days. nih.gov In contrast, storage at room temperature in the same buffer led to a more rapid release of radioactivity. nih.gov

The kinetic inertness of these metal-chelator complexes is often more relevant for in vivo applications than thermodynamic stability. nih.govscispace.com Acyclic chelators like N-sucDf generally have faster metal-binding kinetics compared to macrocyclic analogues, which is advantageous for shorter-lived radiometals. nih.govscispace.com However, acyclic complexes can be less kinetically inert. nih.govscispace.com Despite this, studies consistently show that N-sucDf forms thermodynamically stable and kinetically inert complexes with various radiometals, resisting transchelation in biological environments. nih.govscispace.com

Interactive Data Table: In Vitro Stability of this compound Conjugates

RadiometalConjugateMatrixIncubation TimeTemperaturePercent Dissociation/IntactReference
⁸⁹Zr⁸⁹Zr-N-sucDf-cU36Human Serum3 days37°C3.4 ± 0.6% dissociated nih.gov
⁸⁹Zr⁸⁹Zr-N-sucDf-cU36Human Serum7 days37°C4.7 ± 0.5% dissociated nih.gov
⁸⁹Zr⁸⁹Zr-N-sucDf-mAbVarious Buffers144 hours4°C<5% release nih.gov
⁹⁰Nb⁹⁰Nb-N-sucDf-mAbFetal Calf Serum (FCS)9 days37°C~90% intact uni-mainz.de
⁸⁹ZrcmAb U36-N-sucDf-⁸⁹ZrHuman Serum24 hours37°CNo loss of radiolabel snmjournals.org

Immunoreactivity Assays for Antibody-Chelator Conjugates

A critical aspect of developing antibody-chelator conjugates for applications like immuno-PET is ensuring that the conjugation process does not compromise the antibody's ability to bind to its target antigen. acs.org Immunoreactivity assays are therefore essential to verify the integrity of the antibody's binding site post-conjugation.

The conjugation of N-sucDf to monoclonal antibodies (mAbs) has been shown to have a minimal impact on their immunoreactivity when the chelate-to-mAb substitution ratio is kept low. nih.gov A typical goal is to maintain a ratio below 2 to avoid altering the pharmacokinetics and immunoreactivity of the mAb. nih.gov Studies have successfully achieved reproducible chelate:mAb substitution ratios of approximately 1.5:1 using a three-fold molar excess of the bifunctional chelate. nih.gov

Following conjugation and radiolabeling, the immunoreactive fraction of the resulting conjugates is assessed. For ⁸⁹Zr-N-sucDf conjugates, the immunoreactivity has been consistently reported to be preserved, with values often exceeding 93-97%. acs.orgcapes.gov.br This indicates that the antibody retains its ability to bind specifically to its target.

Various methods are employed to assess immunoreactivity. Flow cytometry is a common technique used to evaluate the binding of antibody-drug conjugates (ADCs) to target cells. utah.edu In this assay, cells expressing the target antigen are incubated with the ADC, and the binding is detected using a fluorescently labeled secondary antibody. utah.edu The mean fluorescence intensity (MFI) is proportional to the amount of bound conjugate. utah.edu

Research has shown that the conjugation of N-sucDf and subsequent radiolabeling with isotopes like ⁸⁹Zr results in radioimmunoconjugates with preserved integrity and immunoreactivity, making them suitable for in vivo applications such as immuno-PET. nih.govcapes.gov.brresearchgate.net

Interactive Data Table: Immunoreactivity of this compound Conjugates

ConjugateChelate:mAb RatioImmunoreactive FractionAssay MethodReference
⁸⁹Zr-N-sucDf-mAb~1.5:1PreservedNot specified nih.gov
⁸⁹Zr-N-sucDf-Cetuximab~1:1>93%Not specified acs.org
cmAb U36-N-sucDf-⁸⁹Zr1:1PreservedNot specified snmjournals.org
⁸⁹Zr-N-sucDf-conjugatesNot specifiedPreservedNot specified capes.gov.br

X-ray Crystallography and Crystallographic Studies of this compound Metal Complexes (if applicable to research)

X-ray crystallography is a powerful analytical technique that provides detailed three-dimensional structural information about the arrangement of atoms within a crystal. numberanalytics.comanton-paar.com This method is instrumental in determining the precise molecular geometry, bonding, and coordination of metal complexes. anton-paar.comnih.gov

The crystal structure of ferrioxamine B, the Fe(III) complex of DFO, has been determined by single-crystal X-ray diffraction. nih.gov It reveals a racemic mixture of Λ-N-cis,cis and Δ-N-cis,cis coordination isomers. nih.gov The iron atom is octahedrally coordinated by the three hydroxamate groups of the DFO ligand. nih.gov The structural parameters of ferrioxamine B are very similar to other ferrioxamine compounds. nih.gov Such crystallographic data is crucial for understanding the stable, hexadentate coordination that gives these complexes their high stability.

For other relevant metals, such as Gallium (Ga), crystallographic data for various chelator complexes exist, highlighting different coordination geometries, such as distorted octahedrons. nih.gov The structure of gallium complexes is of particular interest as Ga(III) has a strong affinity for the biological iron transporter transferrin, making the stability of Ga-chelator complexes critical for in vivo imaging applications. scispace.com Although a specific crystal structure for a Ga-N-Succinyldesferrioxamine B complex was not found, the principles of coordination chemistry derived from related structures are applicable.

The process of X-ray crystallography involves growing a high-quality single crystal of the compound of interest, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. anton-paar.com This pattern is then used to reconstruct the electron density map of the molecule and determine the atomic positions. numberanalytics.com

In the context of N-sucDf research, crystallographic studies of its metal complexes would provide invaluable information for:

Confirming the coordination number and geometry of the metal ion.

Informing the design of new chelators with improved properties.

While direct crystallographic data on N-sucDf complexes is sparse in the literature, the extensive data on the parent DFO complexes provides a solid foundation for understanding the structural characteristics of these important research compounds.

Molecular Mechanisms of Metal Chelation and Specificity for N Succinyldesferrioxamine B

Coordination Chemistry and Thermodynamics of Iron(III) Binding

The remarkable affinity of N-succinyldesferrioxamine B for iron(III) is a cornerstone of its function. This interaction is governed by the principles of coordination chemistry and thermodynamics, resulting in the formation of a highly stable complex.

This compound, like its parent compound desferrioxamine B, typically forms a 1:1 complex with iron(III). researchgate.netnih.gov The N-sucDf molecule contains three hydroxamate groups which act as bidentate ligands, meaning each group provides two oxygen atoms to coordinate with the central iron(III) ion. researchgate.net This results in a hexadentate coordination, where the iron(III) ion is enveloped by the ligand, leading to a highly stable octahedral complex. asianpubs.org In specific research contexts involving conjugation to monoclonal antibodies (mAbs), the chelate-to-antibody ratio is carefully controlled to achieve desired properties, often aiming for a ratio of approximately 1:1. snmjournals.org

The stability of the this compound-iron(III) complex is quantified by its stability constant (log K). While specific stability constants for N-sucDf are not always reported independently from its conjugated forms, they are expected to be very similar to that of the parent compound, desferrioxamine B, which has a very high affinity for Fe(III) (log K ≈ 30.6). This high stability constant signifies a strong and specific binding, making it an effective chelator for iron. In comparative studies, the stability of metal-chelate complexes is a critical parameter, although it's noted that in vitro stability constants may not fully represent in vivo conditions due to factors like transchelation. mdpi.com

Table 1: Stability Constants of Related Chelators with Various Metal Ions

Chelator Metal Ion log K pM
Ga-DOTA Ga³⁺ 19.7 14.1

The interaction between the hydroxamate groups of this compound and the d-orbitals of the iron(III) ion can be described by ligand field theory. The six oxygen atoms from the three hydroxamate groups create an octahedral ligand field around the Fe(III) center. asianpubs.org Iron(III) is a d⁵ ion, and in a high-spin octahedral complex, the five d-electrons are distributed with one electron in each of the five d-orbitals (t₂g³ eg²). The electronic transitions between these orbitals give rise to the characteristic orange-red color of the ferrioxamine complex, with a strong absorption band observed around 425-430 nm. nih.govscirp.org The high stability of the complex is attributed to the chelate effect, where the multidentate nature of the ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

Determination of Stability Constants and Binding Affinities in Defined Systems

pH Dependence of Chelation Efficiency in Aqueous Solutions

The efficiency of this compound in chelating iron(III) is significantly influenced by the pH of the aqueous solution. The hydroxamate groups of the chelator are weakly acidic and must be deprotonated to effectively bind to the metal ion. At low pH values, the hydroxamate groups are protonated, and thus less available for coordination, leading to a decrease in chelation efficiency. gsconlinepress.com Conversely, as the pH increases, deprotonation occurs, enhancing the chelating ability. For instance, in the context of radiolabeling antibodies with Zirconium-89 (B1202518) using a desferrioxamine derivative, the labeling efficiency was found to be optimal at a pH between 6.8 and 7.2. researchgate.net Similarly, the removal of Fe(III) from the N-sucDf-Fe complex during the preparation of radiolabeled antibodies is performed at an acidic pH of 4.3-4.5 to facilitate the release of the iron. snmjournals.orgsnmjournals.org This demonstrates the reversible, pH-dependent nature of the chelation process.

Kinetic Studies of Metal Ion Uptake and Release

Kinetic studies provide insights into the rates at which this compound binds and releases metal ions. The formation of the iron(III) complex is generally a rapid process. The release of the metal ion, however, is typically slow under physiological conditions due to the high stability of the complex. The rate of metal ion release can be influenced by factors such as pH and the presence of competing chelators or metal ions. For example, the removal of iron from the N-sucDf-Fe complex, a process known as transchelation, is intentionally induced in some procedures by adding a strong competing chelator like EDTA at a low pH. snmjournals.orgsnmjournals.org Kinetic studies on similar systems have shown that the adsorption of metal ions can be a fast process, reaching equilibrium within minutes. mdpi.com The rate of metal ion uptake and release is a critical factor in the in vivo behavior of N-sucDf conjugates. nih.gov

Selective Binding Properties with Other Biologically Relevant Metal Ions (e.g., Ga³⁺, Zr⁴⁺, Cu²⁺, Zn²⁺) in Research Contexts

While this compound exhibits a very high affinity for iron(III), it can also form stable complexes with other trivalent and tetravalent metal ions, a property that is exploited in various research applications, particularly in the field of nuclear medicine. units.it

Gallium-67/68 (Ga³⁺): this compound is an effective chelator for gallium isotopes. nih.gov The resulting ⁶⁷Ga-SDF complex has been investigated as a potential agent for renal function assessment. nih.gov The coordination chemistry of Ga³⁺ is similar to that of Fe³⁺, allowing for strong chelation by the hydroxamate groups.

Zirconium-89 (Zr⁴⁺): this compound is widely used as a bifunctional chelator for the radioisotope Zirconium-89 in immuno-PET imaging. mdpi.comresearchgate.net The Zr⁴⁺ ion is strongly coordinated by the six oxygen atoms of the hydroxamate groups, forming a stable complex that can be attached to monoclonal antibodies for targeted imaging of tumors. snmjournals.orgnih.gov

Copper-64 (Cu²⁺) and Zinc (Zn²⁺): The affinity of this compound for divalent cations like Cu²⁺ and Zn²⁺ is significantly lower than for trivalent and tetravalent ions. While it can form complexes with these ions, they are less stable. In applications where high stability is crucial, other chelators such as DOTA or NOTA are often preferred for Cu²⁺. mdpi.com The selectivity of N-sucDf for highly charged cations is a key attribute for its use in specific radiopharmaceutical applications. scispace.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Desferrioxamine B
Iron(III)
Gallium(III)
Zirconium(IV)
Copper(II)
Zinc(II)
Ethylenediaminetetraacetic acid (EDTA)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are pivotal in elucidating the structural and electronic properties of this compound and its metal complexes. These methods allow for a detailed examination of the chelation process, thermodynamic stability, and interactions with biological molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By applying DFT, researchers can calculate various properties of this compound, such as the energies of its molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and the nature of the chemical bonds it forms with metal ions.

DFT calculations can precisely model the geometry of the this compound molecule and its ferric complex, ferrioxamine B. These calculations help in determining bond lengths, bond angles, and torsional angles, providing a static but highly detailed picture of the molecule's three-dimensional structure. Furthermore, DFT is employed to predict the vibrational frequencies of the molecule, which correspond to the infrared spectrum. This information is valuable for characterizing the molecule and its metal-bound state, as the coordination of a metal ion like Fe(III) leads to noticeable shifts in the vibrational modes of the hydroxamate groups involved in chelation.

Table 1: Computed Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Method
Molecular Formula C29H52N6O11
Molecular Weight 660.8 g/mol PubChem 2.2
XLogP3 -2.4 XLogP3 3.0
Hydrogen Bond Donor Count 7 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 13 Cactvs 3.4.8.18
Rotatable Bond Count 28 Cactvs 3.4.8.18
Exact Mass 660.36940650 Da PubChem 2.2
Polar Surface Area 246 Ų Cactvs 3.4.8.18
Heavy Atom Count 46
Formal Charge 0
Complexity 966 Cactvs 3.4.8.18

Data sourced from PubChem CID 128599. nih.gov

Molecular Docking and Dynamics for Ligand-Receptor Interaction Modeling (e.g., with specific transporters, if identified)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comeuropeanreview.org In the context of this compound, docking studies could be used to model its interaction with potential bacterial siderophore transporters or other proteins. While specific transporters for this compound are not extensively characterized in the literature, the methodology allows for hypothetical binding poses to be explored, providing insights into the structural determinants of recognition and transport.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netcecam.org MD simulations provide a time-resolved view of the molecular interactions, revealing the flexibility of both the ligand and the protein, the role of solvent molecules, and the stability of the binding pose. researchgate.netarxiv.org These simulations can help to understand how this compound is recognized and potentially translocated across cell membranes. For instance, MD simulations can reveal conformational changes in a transporter protein upon binding of the siderophore. mdpi.com

In Silico Prediction of Chelation Properties and Conformational Landscape

In silico methods are instrumental in predicting the chelation properties of this compound. nih.gov Computational tools can be used to calculate the stability constants of its complexes with various metal ions, particularly Fe(III). These predictions are based on the thermodynamic cycle of chelation and can be benchmarked against experimental data. Such calculations help to explain the high affinity and selectivity of this compound for ferric iron.

Furthermore, computational studies can map the conformational landscape of the molecule. This compound is a flexible molecule with a significant number of rotatable bonds. nih.gov Understanding its conformational preferences in both the free and metal-bound states is key to comprehending its function. Techniques like molecular dynamics and Monte Carlo simulations can be used to explore the accessible conformations and identify the low-energy states. These studies have shown that upon chelation of Fe(III), the molecule adopts a much more rigid and compact structure, which is a critical aspect of its biological activity. The succinyl group adds a distinct feature to the conformational space compared to the parent compound, desferrioxamine B, potentially influencing its interaction with biological systems. researchgate.net

Biochemical and Cellular Investigations of N Succinyldesferrioxamine B in Model Systems

Cellular Uptake and Intracellular Trafficking Mechanisms in In Vitro Cell Lines

The entry and subsequent fate of N-Succinyldesferrioxamine B within cells have been extensively investigated, almost exclusively in the context of it being conjugated to larger targeting molecules, such as monoclonal antibodies.

The cellular uptake of this compound is predominantly an active process, driven by the properties of the molecule to which it is attached. When conjugated to a monoclonal antibody, the uptake mechanism is dictated by the antibody's target receptor on the cell surface. This process is a classic example of receptor-mediated endocytosis, a form of active transport where the cell expends energy to internalize the antibody-chelator conjugate. Most biological molecules, especially charged or large ones, are generally unable to freely cross the cell membrane via passive diffusion nih.gov.

While direct studies on the transport of unconjugated this compound are scarce, research on its parent compound, desferrioxamine, suggests that it is unlikely to enter cells through passive diffusion. This implies that even in its unconjugated form, an active transport mechanism would likely be required for cellular entry.

Once internalized via receptor-mediated endocytosis, the journey of the this compound conjugate continues within the cell's endosomal-lysosomal pathway. Studies utilizing this compound to chelate radiometals like Zirconium-89 (B1202518) (⁸⁹Zr) have provided significant insights into its subcellular fate. After the antibody-receptor complex is internalized, it is trafficked to lysosomes.

Within the lysosomes, the antibody portion of the conjugate is degraded by cellular enzymes. However, the radiometal complex with this compound is typically stable and remains trapped, or "residualizes," within the cell, leading to an accumulation of radioactivity in the lysosomes researchgate.net. This property of residualizing radiolabels is crucial for the application of these conjugates in positron emission tomography (PET) imaging, as it allows for a strong and persistent signal from the target cells.

The accumulation of this compound in cells is overwhelmingly dependent on the specific receptors targeted by the monoclonal antibodies to which it is conjugated. For instance, when this compound is linked to girentuximab, its accumulation in clear cell renal cell carcinoma cells is mediated by the Carbonic Anhydrase IX (CAIX) receptor researchgate.netnih.gov. Similarly, when conjugated to antibodies like bevacizumab or cetuximab, the uptake is governed by their respective targets, such as Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) mdpi.com.

The table below summarizes the receptor-dependent uptake of antibodies labeled with ⁸⁹Zr using this compound as the chelator in different cancer cell line xenografts.

Antibody Conjugate Target Receptor Cancer Cell Line Tumor Uptake (%ID/g at 3d)
⁸⁹Zr-N-sucDf-DN30METGTL-16 (gastric)18.1
⁸⁹Zr-N-sucDf-DN30METFaDu (HNSCC)7.8
⁸⁹Zr-N-sucDf-TrastuzumabHER2BT-474 (breast)High (specific value not stated)
⁸⁹Zr-N-sucDf-TrastuzumabHER2MDA-MB-468 (breast)Low (HER2-negative)

Data derived from studies on antibody-drug conjugates for PET imaging. nih.govacs.org

No specific transporters or receptors have been identified for the uptake of unconjugated this compound.

Subcellular Localization Studies Using Labeled this compound

Effects on Intracellular Metal Homeostasis in Cell Culture Models

As a derivative of a potent iron chelator, this compound is expected to influence the delicate balance of intracellular metal ions, particularly iron. While direct studies on this compound are limited, the effects of its parent compound, deferoxamine (B1203445), on cellular iron homeostasis have been well-documented and provide a strong model for its anticipated actions.

The labile iron pool (LIP) is a transient, chelatable, and redox-active fraction of cellular iron that is crucial for various metabolic processes. Cancer cells, due to their high proliferative rate, often exhibit an elevated LIP compared to normal cells mdpi.com. Iron chelators, by their very nature, are designed to bind to and deplete this pool.

Studies on deferoxamine have shown that it effectively reduces the intracellular LIP in cancer cell lines nih.govnih.gov. This depletion of essential iron can lead to a cascade of cellular events, including the inhibition of iron-dependent enzymes necessary for DNA synthesis, ultimately resulting in a halt of the cell cycle and reduced cell proliferation nih.govnih.gov. Although not directly demonstrated for this compound, its structural and functional similarity to deferoxamine strongly suggests it would have a similar modulatory effect on the labile iron pool.

Cells store excess iron in proteins like ferritin and hemosiderin to prevent iron-induced oxidative stress. Ferritin is a spherical protein complex that can store thousands of iron atoms in a non-toxic form and can release them according to cellular needs researchgate.netnih.gov. Hemosiderin is an insoluble iron-storage complex, typically found within lysosomes, and is thought to be derived from the degradation of ferritin.

The chelation of the labile iron pool by compounds like deferoxamine triggers a cellular response to restore iron homeostasis. This can lead to complex, time- and concentration-dependent changes in the expression of iron-related proteins. For instance, in breast cancer cell lines treated with high concentrations of deferoxamine, an initial increase in the expression of the iron storage protein ferritin was observed, followed by a significant reduction after prolonged exposure nih.gov. This dynamic regulation reflects the cell's attempt to compensate for the perceived iron deficiency.

The table below illustrates the effects of the parent compound, deferoxamine, on the viability and expression of key iron metabolism proteins in the MCF-7 breast cancer cell line.

Deferoxamine Concentration (µM) Time (hours) Effect on Cell Viability Effect on Ferritin Expression Effect on Ferroportin Expression
30, 100, 30024Significant DecreaseIncreased-
30, 100, 30048Further DecreaseSignificantly ReducedSignificantly Increased

Data based on studies of deferoxamine in MCF-7 breast cancer cells. nih.gov

Given its iron-chelating hydroxamate groups, this compound is expected to exert a similar influence on the expression and levels of iron storage proteins as part of the cellular response to iron depletion.

Impact on Iron Export/Import Mechanisms at the Cellular Level

The regulation of cellular iron homeostasis is a tightly controlled process involving a network of transporters and regulatory proteins. Iron is imported into cells primarily through transferrin receptor-mediated endocytosis and via transporters like the divalent metal transporter 1 (DMT1). nih.govmdpi.com Export of cellular iron is mediated by a single known protein, ferroportin (FPN). nih.gov

This compound, through its Desferrioxamine B component, exerts its influence by binding to the intracellular labile iron pool. This action effectively reduces the concentration of free, redox-active iron within the cell. While not directly interacting with the transport proteins themselves, this chelation has profound indirect effects on iron metabolism. By sequestering intracellular iron, DFO can create a state of cellular iron deficiency. This state can trigger cellular responses, such as changes in the expression of iron transport proteins. For instance, iron deficiency is known to upregulate the expression of transferrin receptor 1 to increase iron uptake, while the regulation of ferroportin is more complex and influenced by the hormone hepcidin. nih.gov Studies on DFO have shown that by chelating intracellular iron, it can influence the proliferation of cells that have high iron requirements. portlandpress.com

Interaction with Metal-Dependent Enzymes and Metabolic Pathways in Research Models

The availability of intracellular iron is critical for the function of numerous enzymes. By chelating this essential cofactor, this compound can significantly modulate the activity of these enzymes and their associated metabolic pathways.

Hypoxia-inducible factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia). nih.govthno.org The stability of the HIF-α subunit is regulated by a family of iron- and 2-oxoglutarate-dependent enzymes known as HIF prolyl hydroxylases (PHDs). nih.govmdpi.com Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation by the proteasome. bmbreports.org

This compound, via its DFO moiety, acts as a potent inhibitor of PHDs. mdpi.comnih.gov By chelating the ferrous iron (Fe²⁺) required at the active site of PHDs, it mimics a hypoxic state even under normoxic conditions. nih.gov This inhibition prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. nih.govthno.org Once in the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of numerous genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism. nih.govfrontiersin.org The action of DFO on HIF-1α stabilization has been shown to be reversible by the addition of ferrous iron, confirming its mechanism of action is through iron chelation rather than direct competitive binding at the active site. nih.gov

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. ashpublications.orgnih.gov The activity of the major mammalian RNR is dependent on a tyrosyl free radical that is stabilized by a di-iron cofactor in its R2 subunit. ashpublications.orgnih.gov

The iron-chelating properties of DFO make it an effective inhibitor of ribonucleotide reductase. By sequestering the iron necessary for the enzyme's catalytic activity, DFO treatment leads to a decrease in the intracellular pool of deoxyribonucleoside triphosphates. ashpublications.orgnih.gov This depletion of DNA precursors causes an arrest of the cell cycle in the S phase, the period of active DNA replication. ashpublications.orgnih.gov Studies on human lymphocytes have demonstrated that DFO is a potent, non-toxic, and reversible inhibitor of DNA synthesis, with its effects being completely nullified by the addition of stoichiometric amounts of ferric iron. ashpublications.orgnih.gov This specific action on DNA synthesis, while having minimal effect on RNA and protein synthesis, underscores its targeted impact on the RNR pathway. ashpublications.orgnih.govajtmh.org

Table 1: Effect of Desferrioxamine (DFO) on Cell Cycle Distribution in Cancer Cells Data synthesized from studies on the effects of DFO on cell cycle.

Cell LineDFO ConcentrationExposure Time (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
MCF710 µM24IncreasedDecreased No significant change researchgate.net
MDA-MB-23110 µM24IncreasedDecreased No significant change researchgate.net
BJ (non-malignant)10 µM24IncreasedDecreased No significant change researchgate.net

Mitochondria are central hubs for cellular metabolism and are heavily reliant on iron for critical functions, including oxidative phosphorylation and the synthesis of iron-sulfur (Fe-S) clusters. aacrjournals.orgnih.gov Fe-S clusters are ancient and ubiquitous cofactors essential for the function of many proteins, including several complexes of the electron transport chain (ETC) and aconitase. mdpi.comnih.govanr.fr

By chelating mitochondrial iron, DFO and its derivatives can significantly disrupt mitochondrial function. Studies using a mitochondrially targeted form of DFO (mitoDFO) have shown that it potently inhibits mitochondrial respiration. aacrjournals.orgnih.gov This leads to reduced oxygen consumption, decreased ATP production, and a compensatory increase in glycolysis. aacrjournals.orgfrontiersin.orgaging-us.com Furthermore, the chelation of mitochondrial iron directly impairs the biogenesis of Fe-S clusters and heme. aacrjournals.orgnih.gov This impairment leads to the destabilization and loss of activity of essential Fe-S cluster-containing enzymes, such as the subunits of ETC complexes I, II, and III, and mitochondrial aconitase. aacrjournals.orgplos.org The disruption of the ISC assembly machinery can lead to mitochondrial dysfunction and trigger mitophagy, the selective degradation of mitochondria. aacrjournals.orgnih.gov

Table 2: Effect of Desferrioxamine (DFO) on Mitochondrial Respiration Parameters in Endothelial Progenitor Cells (EPCs) Data adapted from a study on the effects of 3 µM DFO on human EPCs. aging-us.com

Respiratory ParameterControl EPCs (Mean OCR, pmol/min)DFO-treated EPCs (Mean OCR, pmol/min)Percentage Change
Basal Respiration~120~75~37.5% Decrease
ATP Production~90~50~44.4% Decrease
Maximal Respiration~200~100~50.0% Decrease
Spare Respiratory Capacity~80~25~68.8% Decrease

Modulation of Ribonucleotide Reductase and DNA Synthesis Pathways

Modulation of Cellular Oxidative Stress Responses Through Metal Chelation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Free, redox-active iron is a potent catalyst for the generation of some of the most damaging ROS.

The Fenton and Haber-Weiss reactions describe the iron-catalyzed generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻•). tandfonline.compurdue.edupnas.org The Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by H₂O₂, while the Haber-Weiss reaction is a cycle that includes the reduction of ferric iron (Fe³⁺) by O₂⁻•, regenerating the Fe²⁺ needed for the Fenton reaction. ujms.netahajournals.orgnih.gov These reactions are a significant source of oxidative stress, leading to damage of lipids, proteins, and DNA. ujms.netrhhz.net

This compound, through its DFO component, is a powerful inhibitor of these damaging reactions. mdpi.com By forming a stable, hexadentate complex with ferric iron (Fe³⁺), DFO effectively sequesters it, preventing it from participating in redox cycling. tandfonline.commdpi.com This chelation makes the iron unavailable to catalyze the formation of hydroxyl radicals. tandfonline.compurdue.edu Unlike some other chelators that can paradoxically enhance iron-catalyzed oxidation under certain conditions, DFO is recognized for its ability to suppress the Fenton and Haber-Weiss reactions, thereby acting as an effective antioxidant in cellular systems prone to iron-driven oxidative stress. ujms.netrhhz.netmdpi.com

Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Defense Systems

While direct studies specifically investigating the impact of this compound on reactive oxygen species (ROS) generation and antioxidant defense systems are limited, the effects can be inferred from the well-established iron-chelating properties of its parent compound, desferrioxamine B, and related siderophores. Iron is a potent catalyst in the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. By sequestering free iron, this compound is hypothesized to mitigate the formation of these damaging ROS.

In various cellular models, the reduction of available iron by chelators has been shown to decrease oxidative stress. For instance, in studies involving other iron chelators, a decrease in lipid peroxidation and an enhancement of antioxidant enzyme activities were observed. These enzymes form the primary defense against ROS and include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). The activity of these enzymes is often modulated by the levels of intracellular iron and the associated oxidative stress.

It is plausible that this compound, by binding ferric iron, indirectly supports the cellular antioxidant defense system. By preventing iron from participating in reactions that generate ROS, it can spare the antioxidant enzymes, allowing them to more effectively neutralize other sources of oxidative stress. However, without direct experimental evidence on this compound, these effects remain largely theoretical.

Table 1: Potential Effects of this compound on ROS and Antioxidant Systems (Inferred)

ParameterPredicted Effect of this compoundRationale
Reactive Oxygen Species (ROS)
Hydroxyl Radical (•OH)DecreaseSequesters ferric iron, preventing its participation in the Fenton reaction.
Superoxide Anion (O₂⁻)No direct effectPrimary generation is independent of iron catalysis.
Hydrogen Peroxide (H₂O₂)No direct effect on productionMay be indirectly affected by altered enzymatic activity.
Antioxidant Defense Systems
Superoxide Dismutase (SOD)Potential for modulationActivity may be indirectly influenced by changes in the overall redox state of the cell.
Catalase (CAT)Potential for modulationAs a heme-containing enzyme, its long-term synthesis could be influenced by iron availability.
Glutathione Peroxidase (GPx)Potential for modulationActivity is linked to the overall antioxidant capacity of the cell, which is influenced by iron-induced oxidative stress.

Studies in Microbial Systems

Interference with Bacterial Siderophore-Mediated Iron Acquisition

Iron is an essential nutrient for nearly all bacteria, crucial for processes such as respiration and DNA synthesis. In the host environment, iron is tightly sequestered, forcing pathogenic bacteria to produce and secrete high-affinity iron chelators called siderophores to scavenge this vital element. Bacteria then re-internalize the iron-siderophore complex through specific outer membrane receptors and transport systems.

This compound, as a derivative of the bacterial siderophore desferrioxamine B, can interfere with this critical iron acquisition pathway. Research has shown that the iron-bound form of this compound, known as succinylferrioxamine B, can compete with the native ferric siderophores of various bacteria for binding to their cognate siderophore-binding proteins (SBPs).

A study demonstrated that in Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, succinylferrioxamine B could compete for binding to the ferric hydroxamate uptake (Fhu) system. Specifically, it was shown to displace other bound ferric siderophores from the FhuD2 siderophore-binding protein in S. aureus. This competitive inhibition suggests that this compound can act as an antagonist to the native siderophore-mediated iron uptake, effectively creating a state of iron starvation for the bacteria.

This interference with a fundamental nutrient acquisition system highlights the potential of this compound as a tool to study bacterial iron metabolism and as a potential antimicrobial strategy.

Effects on Microbial Growth, Virulence, and Biofilm Formation in Research Models

The ability of this compound to interfere with bacterial iron acquisition has direct implications for microbial growth, the expression of virulence factors, and the formation of biofilms. As iron is a critical cofactor for many enzymes, its deprivation can lead to a significant reduction in bacterial proliferation.

While direct studies on the effect of this compound on these specific microbial characteristics are not extensively documented, the consequences of iron limitation through other siderophore antagonists are well-established. Iron limitation is a known trigger for the downregulation of many virulence factors whose expression is iron-dependent. For example, the production of certain toxins and secreted enzymes can be attenuated in iron-depleted conditions.

Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective matrix, is also highly dependent on iron availability. frontiersin.org Iron is required for the initial stages of attachment and for the maturation of the biofilm structure. nih.gov By sequestering iron, this compound could potentially inhibit biofilm formation, rendering the bacteria more susceptible to host defenses and antimicrobial agents. The complex regulatory networks that govern biofilm development, such as quorum sensing, are often intertwined with iron-sensing pathways. nih.gov

Table 2: Investigated Effects of Siderophore Antagonism on Microbial Phenotypes

Microbial PhenotypeObserved Effect of Iron Limitation/Siderophore AntagonismPotential Implication for this compoundSupporting Evidence
Bacterial Growth Inhibition of proliferation in various pathogenic bacteria.Expected to inhibit the growth of bacteria reliant on siderophore-mediated iron uptake.General principle of iron essentiality for bacterial growth.
Virulence Factor Expression Downregulation of iron-dependent toxins and enzymes.May reduce the virulence of pathogenic bacteria by limiting iron availability.Many virulence factors are regulated by the ferric uptake regulator (Fur) protein, which senses intracellular iron levels.
Biofilm Formation Inhibition of initial attachment, microcolony formation, and maturation.Could potentially inhibit biofilm formation by sequestering iron necessary for these processes.Studies have shown that iron chelators can disrupt biofilms of various bacterial species.

Applications of N Succinyldesferrioxamine B in Advanced Research Methodologies and Probes

Development of N-Succinyldesferrioxamine B-Based Radiopharmaceutical Probes for Pre-Clinical Imaging

Conjugation to Monoclonal Antibodies (mAbs) for Targeted Immuno-PET.snmjournals.orgaacrjournals.orgresearchgate.netnih.govcapes.gov.brnih.govnih.govnih.gov

A significant application of N-SucDf is its use as a bifunctional chelator to link radioisotopes to monoclonal antibodies (mAbs) for immuno-PET. snmjournals.orgaacrjournals.orgresearchgate.netcapes.gov.brnih.govnih.govnih.gov This technique combines the high specificity of mAbs for their target antigens with the high sensitivity of PET imaging. snmjournals.orgaacrjournals.org The process involves chemically modifying the mAb with N-SucDf, creating a stable conjugate that can then be radiolabeled. snmjournals.orgresearchgate.net

Researchers have successfully conjugated N-SucDf to a variety of mAbs, including those targeting cancer-specific antigens like CD44v6 and HER2/neu. nih.govsnmjournals.org For instance, the chimeric monoclonal antibody U36 has been conjugated with N-SucDf and labeled with Zirconium-89 (B1202518) (⁸⁹Zr) for imaging head and neck squamous cell carcinoma. aacrjournals.orgnih.gov Similarly, trastuzumab, an antibody targeting HER2/neu, has been labeled with ⁸⁹Zr using an N-SucDf derivative for PET imaging. snmjournals.org The conjugation process is carefully controlled to ensure that the immunoreactivity of the mAb is preserved. aacrjournals.orgresearchgate.net Studies have shown that a low chelate-to-mAb molar ratio is often optimal to maintain the antibody's binding affinity for its target. aacrjournals.orgcapes.gov.br

The stability of the resulting radioimmunoconjugate is a critical factor for successful imaging. researchgate.netcapes.gov.brnih.gov In vitro studies have demonstrated that ⁸⁹Zr-N-SucDf-mAb conjugates exhibit high stability in human serum over several days, with minimal release of the radioisotope. capes.gov.brnih.gov This stability is essential to minimize non-specific uptake of the radiolabel and ensure that the imaging signal accurately reflects the distribution of the targeted antibody.

Monoclonal Antibody Target Antigen Radioisotope Chelator Application Reference(s)
Chimeric mAb U36CD44v6⁸⁹ZrThis compoundImmuno-PET of head and neck cancer aacrjournals.orgnih.gov
TrastuzumabHER2/neu⁸⁹ZrThis compound derivativeImmuno-PET of HER2-positive tumors snmjournals.org
CetuximabEGFR⁸⁹ZrThis compoundImmuno-PET of EGFR-positive tumors nih.govresearchgate.net
BevacizumabVEGF-A⁸⁹ZrThis compound-tetrafluorophenolImmuno-PET of VEGF-A expressing tumors mdpi.com
Girentuximab (cG250)Carbonic Anhydrase IX⁸⁹ZrThis compound derivativeImmuno-PET of renal cell carcinoma nih.govnih.gov

Application in Positron Emission Tomography (PET) Imaging of Disease Models (e.g., Xenograft-Bearing Mice).snmjournals.orgaacrjournals.orgresearchgate.netnih.govcapes.gov.brnih.govaacrjournals.orgsnmjournals.org

N-SucDf-based radiopharmaceutical probes have been extensively used in PET imaging of various disease models, particularly in oncology research using xenograft-bearing mice. snmjournals.orgaacrjournals.orgresearchgate.netnih.govcapes.gov.brnih.govaacrjournals.orgsnmjournals.org These models, where human tumor cells are implanted into immunocompromised mice, allow for the in vivo evaluation of targeted therapies and imaging agents.

In studies using mice with head and neck cancer xenografts, ⁸⁹Zr-labeled chimeric mAb U36 conjugated via N-SucDf has been shown to effectively visualize tumors as small as a few millimeters. snmjournals.orgaacrjournals.orgsnmjournals.org The high resolution of PET imaging allows for the clear delineation of tumors from surrounding healthy tissue. snmjournals.orgsnmjournals.org Similarly, in models of HER2-positive breast cancer, ⁸⁹Zr-trastuzumab has demonstrated specific accumulation in the tumors. snmjournals.org

The ability to quantify the uptake of the radiolabeled antibody in the tumor and other organs is a key advantage of immuno-PET. nih.gov Studies have shown an excellent correlation between the tumor radioactivity measured by PET imaging and the values obtained from ex vivo analysis of the excised tumors. nih.gov This quantitative aspect is crucial for assessing the targeting efficiency of the antibody and for dosimetry estimates in potential radioimmunotherapy applications. nih.gov

PET imaging with N-SucDf-based probes has also been used to study the biodistribution of other targeted molecules, such as bispecific T-cell engager (BiTE) antibody constructs. For example, ⁸⁹Zr-AMG211, a BiTE targeting CEA, was developed using an N-SucDf derivative and successfully imaged CEA-expressing tumors in xenograft models. aacrjournals.org

Biodistribution and Pharmacokinetic Studies of Radiolabeled Conjugates in Animal Models.snmjournals.orgnih.govcapes.gov.brsnmjournals.orgresearchgate.netnih.govaacrjournals.orgsnmjournals.orgsnmjournals.org

Detailed biodistribution and pharmacokinetic studies in animal models are essential to understand the in vivo behavior of N-SucDf-radiolabeled conjugates. snmjournals.orgnih.govcapes.gov.brsnmjournals.orgresearchgate.netnih.govaacrjournals.orgsnmjournals.orgsnmjournals.org These studies provide critical information on the uptake of the conjugate in the target tumor as well as in non-target organs and tissues over time.

Ex vivo biodistribution studies, where tissues are harvested at different time points after injection of the radiolabeled conjugate, provide quantitative data on the percentage of the injected dose per gram of tissue (%ID/g). nih.govsnmjournals.orgaacrjournals.org In nude mice bearing human head and neck tumors, the uptake of ⁸⁹Zr-N-SucDf-cMAb U36 in the tumors was observed to increase over time, reaching up to 26.0 ± 1.9% ID/g at 72 hours post-injection. nih.gov In contrast, the blood levels of the conjugate decreased over the same period. nih.gov

Pharmacokinetic analyses reveal the clearance rate of the radiolabeled conjugate from the bloodstream and its accumulation in various organs. Typically, high uptake is observed in the tumor, while other organs like the liver, spleen, and kidneys also show some accumulation, which is expected due to the metabolism and clearance pathways of antibodies. nih.govsnmjournals.orgaacrjournals.org For instance, with ⁸⁹Zr-trastuzumab in mice with HER2-positive xenografts, tumor uptake increased significantly from day 1 to day 6, while blood-pool activity decreased. snmjournals.org

Comparative biodistribution studies are also performed to evaluate different chelators or radioisotopes. For example, the biodistribution of ⁸⁹Zr-N-SucDf-labeled cmAb U36 was found to be highly similar to that of the same antibody labeled with ⁸⁸Y using a different chelator, except for some differences in bone uptake at later time points. nih.gov This suggests that ⁸⁹Zr can be a suitable surrogate for ⁹⁰Y in pre-therapeutic planning. nih.gov

Radiolabeled Conjugate Animal Model Tumor Uptake (%ID/g at 72h) Key Non-Target Organs with Uptake Reference(s)
⁸⁹Zr-N-SucDf-cMAb U36HNX-OE xenograft-bearing mice26.0 ± 1.9Liver, Spleen, Kidneys nih.gov
⁸⁹Zr-trastuzumabSKOV3 xenograft-bearing mice33.4 ± 7.6 (at day 6)Liver, Spleen snmjournals.org
⁸⁹Zr-AMG211LS174T xenograft-bearing mice6.0 ± 1.3 (at 24h)Kidneys, Liver aacrjournals.org
⁸⁹Zr-N-sucDf-cetuximabA431 xenograft-bearing miceSimilar to ⁸⁸Y- and ¹⁷⁷Lu-cetuximabBone (higher than RIT conjugates) researchgate.netsnmjournals.org

This compound as a Research Tool for Studying Iron Homeostasis in Animal Models (Non-Clinical).mcmaster.canih.gov

Beyond its role in radiopharmaceutical development, this compound serves as a valuable research tool for investigating the complexities of iron homeostasis in non-clinical animal models. mcmaster.canih.gov Its ability to chelate iron makes it suitable for creating experimental conditions that mimic diseases of iron imbalance.

Use in Models of Iron Overload or Deficiency for Mechanistic Investigations

Animal models are indispensable for understanding the physiological and pathological consequences of altered iron levels. nih.gov While not extensively detailed in the provided context, the fundamental properties of this compound as an iron chelator suggest its potential utility in creating models of iron deficiency. By systemically binding and facilitating the excretion of iron, it could be used to induce a controlled state of iron depletion, allowing researchers to study the subsequent physiological responses and the mechanisms of iron regulation.

Conversely, while this compound is primarily an iron chelator, its derivatives could potentially be used to deliver iron to specific tissues or cell types in studies of iron overload, although this application is less direct. The primary use remains in modeling conditions of iron removal to understand the body's compensatory mechanisms.

Application in Studies of Iron Trafficking and Distribution within Organs and Tissues

The ability to radiolabel this compound with positron-emitting isotopes like Gallium-68 (B1239309) (⁶⁸Ga) or Gallium-67 (⁶⁷Ga) allows for the non-invasive, real-time tracking of its distribution in vivo. nih.govmcmaster.caresearchgate.net This provides a powerful method to study the trafficking and distribution of the chelator-iron complex throughout the body.

Early studies investigated ⁶⁷Ga-labeled this compound as a potential agent for assessing renal function due to its rapid clearance by the kidneys. nih.govresearchgate.net Biodistribution studies in rats showed a high rate of excretion, providing insights into its renal handling. nih.govresearchgate.net By observing the accumulation and clearance of the radiolabeled compound from different organs, researchers can infer pathways of iron transport and excretion under the influence of this potent chelator. This can help to elucidate the roles of different organs, such as the liver and kidneys, in maintaining systemic iron balance. nih.gov

These studies contribute to a deeper understanding of the proteins and pathways involved in iron metabolism, which is crucial for developing therapies for a wide range of human diseases associated with iron dysregulation. nih.govfrontiersin.org

Biosensor Development and In Vitro Detection Systems

This compound, a derivative of the natural siderophore Desferrioxamine B (DFOB), possesses unique chemical characteristics that make it a valuable component in the development of advanced biosensors and in vitro detection systems. The succinylation of DFOB introduces a terminal carboxylic acid group, which provides a versatile anchor for conjugation to various signaling molecules and solid surfaces without compromising the inherent high affinity and selectivity of the three hydroxamate groups for ferric iron (Fe³⁺). mdpi.comresearchgate.net This strategic modification allows for the rational design of sensitive and specific probes for metal ion detection.

Integration into Fluorescent or Colorimetric Probes for Metal Ion Detection

The ability of the this compound backbone to selectively chelate metal ions, particularly Fe³⁺, has been widely exploited to create optical probes. The fundamental principle involves linking the chelator to a fluorophore (a molecule that fluoresces) or a chromophore (a molecule that absorbs light in the visible spectrum). When the chelator binds to its target metal ion, it modulates the photophysical properties of the attached signaling molecule, leading to a detectable change in fluorescence or color. mdpi.comrsc.org

One of the earliest and most well-documented examples is a fluorescent probe created by conjugating the iron-chelating siderophore DFOB with the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD), forming a probe often referred to as NBD-DFO. nih.govnih.gov In this "turn-off" or quenching-based system, the inherent fluorescence of the NBD moiety is quenched upon the binding of Fe³⁺ to the desferrioxamine part of the molecule. nih.gov This quenching effect is directly proportional to the concentration of available iron, allowing for its quantification. nih.gov The modification of DFOB at its terminal amine to create the conjugate also renders it more lipophilic, facilitating its use in biological membrane studies. nih.gov

Other fluorophores have also been successfully conjugated to the DFOB structure. For instance, fluorescein (B123965) isothiocyanate (FITC) has been covalently bonded to DFOB to create a fluorescent probe, H₃DFO_FITC, which retains the strong metal-chelating properties of the parent siderophore while enabling detection through fluorescence spectroscopy and imaging. rsc.orgosti.gov

The strong red-orange color of the ferrioxamine complex (the complex formed between DFOB and Fe³⁺) itself serves as a basis for colorimetric sensors. mdpi.com This property has been harnessed by immobilizing DFOB onto solid supports like paper. mdpi.com In one such method, paper is chemically treated to allow for the covalent attachment of DFOB molecules, creating a simple, disposable sensor that changes color in the presence of Fe³⁺ or Vanadium(V), which also forms a colored complex. mdpi.com Another approach involves a displacement reaction where DFOB's high affinity for iron is used to sequester Fe³⁺ from its complex with curcumin (B1669340), leading to a measurable change in the color and absorption intensity of the curcumin indicator. researchgate.net

Table 1: Examples of Fluorescent and Colorimetric Probes Based on Desferrioxamine B Conjugates.
Probe Name/SystemSignaling MoietyTarget IonSensing MechanismKey FindingReference
NBD-DFO7-nitrobenz-2-oxa-1,3-diazole (NBD)Fe³⁺Fluorescence QuenchingDemonstrated effective for specific detection and monitoring of Fe³⁺ in solutions and from ferriproteins. nih.gov
H₃DFO_FITCFluorescein isothiocyanate (FITC)Fe³⁺, Th⁴⁺FluorescenceConjugate retained chelation properties and was used as a bacterial imaging probe for S. aureus. rsc.org
DFO-PaperNone (DFO-Fe³⁺ complex is colored)Fe³⁺, V(V)ColorimetricDFOB immobilized on paper serves as a simple colorimetric sensor for target ions in natural waters. mdpi.com
Curcumin/DFO SystemCurcuminFe³⁺Colorimetric (Displacement)DFOB displaces Fe³⁺ from a curcumin complex, causing a color change for monitoring in biofluids. researchgate.net

Development of Electrochemical Sensors for Metal Ion Monitoring

Electrochemical sensors offer high sensitivity and are well-suited for miniaturization and real-time analysis. rsc.org this compound and its parent molecule DFOB are excellent candidates for the recognition element in such sensors due to their ability to be immobilized onto electrode surfaces. mdpi.com The terminal amine or the succinyl-derived carboxyl group provides a chemical handle for covalent attachment, while the hydroxamate groups remain free to bind target metal ions. mdpi.comresearchgate.net When the immobilized chelator captures a metal ion from a sample, it alters the electrochemical interface, producing a measurable signal change via techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.com

Several strategies have been successfully employed to fabricate DFOB-based electrochemical sensors:

Self-Assembled Monolayers (SAMs): DFOB can be immobilized as a self-assembled monolayer on a gold electrode surface, creating a well-ordered and highly sensitive interface for voltammetric detection of Fe³⁺. mdpi.com

Polymer Film Entrapment: In one method, DFOB was incorporated into a Nafion polymer film coated onto an electrode. The binding of Fe³⁺ was detected using DPV after a preconcentration step, achieving a low limit of detection. mdpi.com

Covalent Immobilization: DFOB has been covalently attached to the surface of a graphite (B72142) working electrode in a screen-printed cell using benzophenone (B1666685) as a crosslinking agent. This approach was used to develop a stable sensor for quantifying Fe³⁺ in complex samples like wine using cyclic voltammetry. mdpi.com

These electrochemical methods leverage the high binding affinity of the desferrioxamine core to preconcentrate the target metal ion at the electrode surface, thereby enhancing the sensitivity of the measurement.

Table 2: Research Findings on Electrochemical Sensors Utilizing Immobilized Desferrioxamine B.
Electrode PlatformImmobilization MethodAnalytical TechniqueTarget IonLimit of Detection (LOD)Reference
Nafion-coated electrodeIon-exchange into Nafion filmDifferential Pulse Voltammetry (DPV)Fe³⁺0.5 µM mdpi.com
Graphite Screen-Printed ElectrodeImmobilization with benzophenoneCyclic Voltammetry (CV)Fe³⁺16 µM mdpi.com
Gold disk electrodeSelf-Assembled Monolayer (SAM)VoltammetryFe³⁺Not specified mdpi.com

Comparative Analysis and Structure Activity Relationship Studies of N Succinyldesferrioxamine B

Comparison with Parent Compound Desferrioxamine B in Chelation Efficacy and Selectivity

Desferrioxamine B (DFO), a hexadentate chelator with a high affinity for ferric iron (Fe³⁺), has a long history of clinical use in treating iron overload. wjgnet.com The introduction of a succinyl group to create N-succinyldesferrioxamine B modifies the molecule to serve as a bifunctional chelator. This modification allows for the covalent attachment of N-sucDf to biomolecules, such as monoclonal antibodies (mAbs), while retaining the strong iron-chelating properties of the DFO backbone. ulb.ac.be

The primary purpose of N-sucDf is not for systemic iron chelation in the manner of DFO, but rather to securely sequester radiometals like zirconium-89 (B1202518) (⁸⁹Zr) for molecular imaging. The succinyl linker provides a reactive carboxyl group that can be activated, for example, as an N-hydroxysuccinimide ester, to form stable amide bonds with amine groups on proteins. snmjournals.orgresearchgate.net

While direct comparative studies on the intrinsic chelation efficacy and selectivity for iron between N-sucDf and DFO are not the primary focus of research, the successful use of N-sucDf in radiolabeling indicates that the succinyl modification does not significantly impair the fundamental ability of the desferrioxamine moiety to coordinate with trivalent metal ions like ⁸⁹Zr, which shares chemical similarities with Fe³⁺. The high stability of ⁸⁹Zr-N-sucDf conjugates in vivo further supports this. nih.gov

Evaluation Against Other Synthetic Iron Chelators (e.g., Deferiprone (B1670187), Deferasirox) in Research Models

This compound is not evaluated in the same context as oral iron chelators like Deferiprone (DFP) and Deferasirox (B549329) (DFX). DFP and DFX are used clinically to manage systemic iron overload in patients with conditions such as thalassemia major. nih.govnih.gov Studies comparing DFP and DFX focus on their efficacy in reducing serum ferritin and liver iron concentration, as well as their safety profiles with oral administration. nih.govnih.govsemanticscholar.org For instance, some studies have suggested that deferiprone may be more effective at removing cardiac iron than deferoxamine (B1203445), the parent compound of N-sucDf. haematologica.org A network meta-analysis indicated that deferiprone was non-inferior to deferoxamine and deferasirox in managing iron load and had a favorable safety profile. nih.gov

In contrast, the evaluation of N-sucDf is centered on its performance as a bifunctional chelator for radiopharmaceuticals. Its success is measured by factors such as radiolabeling efficiency, the stability of the resulting radiometal-conjugate, and the in vivo biodistribution and targeting properties of the labeled biomolecule. snmjournals.orgnih.gov Therefore, a direct comparison of N-sucDf with Deferiprone or Deferasirox in research models for iron chelation therapy is not applicable, as their intended applications and chemical functionalities are fundamentally different.

Comparative Studies with Alternative Bifunctional Chelators for Radiometal Labeling (e.g., DOTA, NOTA)

N-sucDf is frequently compared to other bifunctional chelators used in nuclear medicine, such as the macrocyclic chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). These comparisons are crucial for selecting the optimal chelator for a specific radionuclide and targeting molecule.

The choice of chelator is often dictated by the radiometal being used. DOTA is a preferred chelator for yttrium isotopes (like ⁹⁰Y and ⁸⁶Y) and lutetium-177 (B1209992) (¹⁷⁷Lu). nih.govmdpi.com While also used for copper-64 (⁶⁴Cu), some studies suggest that ⁶⁴Cu-DOTA complexes can exhibit instability in vivo. nih.govacs.org NOTA has been shown to form more stable complexes with ⁶⁴Cu and gallium-68 (B1239309) (⁶⁸Ga). nih.govacs.org

N-sucDf is the chelator of choice for ⁸⁹Zr. nih.govmdpi.com Radiolabeling of N-sucDf-conjugated antibodies with ⁸⁹Zr is efficient, with radiochemical yields often exceeding 85% after 60 minutes of incubation at room temperature and a pH between 6.8 and 7.2. nih.gov The resulting ⁸⁹Zr-N-sucDf conjugates demonstrate high stability. In human serum, less than 5% of the ⁸⁹Zr was found to dissociate from the conjugate over a 7-day period, which is comparable to the stability of a similar conjugate made with a different linker chemistry (Df-Bz-NCS). nih.gov This stability is critical for the long imaging times required for intact antibodies.

ChelatorPreferred RadionuclidesLabeling ConditionsConjugate Stability
This compound (N-sucDf) ⁸⁹ZrRoom temp, pH 6.8-7.2High in serum (>95% after 7 days) nih.gov
DOTA ⁹⁰Y, ¹⁷⁷Lu, ⁸⁶Y, ⁶⁴Cu, ⁶⁸GaOften requires heatingVariable, potential in vivo instability with ⁶⁴Cu nih.govacs.org
NOTA ⁶⁴Cu, ⁶⁸GaMild conditions (RT-40°C)Generally high, superior to DOTA for ⁶⁴Cu nih.govacs.org

The biodistribution of a radiolabeled antibody can be influenced by the chelator used. nih.gov However, studies comparing ⁸⁹Zr-N-sucDf-labeled antibodies with the same antibodies labeled with other radioisotopes and chelators have shown broadly similar biodistribution patterns, suggesting that the choice of chelator may not always dramatically alter the pharmacokinetics.

For example, a comparative study using the chimeric monoclonal antibody (cmAb) U36 was conducted. One version was labeled with ⁸⁹Zr using N-sucDf, and another was labeled with ⁸⁸Y (a surrogate for the therapeutic radionuclide ⁹⁰Y) using p-SCN-Bz-DOTA. nih.gov The biodistribution of both radioimmunoconjugates in xenograft-bearing nude mice was highly similar at multiple time points. nih.gov Minor differences were observed in the liver, kidneys, and bone at later time points. nih.gov Similarly, the biodistribution of ⁸⁹Zr-labeled cetuximab via N-sucDf was found to be comparable to that of ⁸⁶Y- and ¹⁷⁷Lu-labeled cetuximab conjugates. nih.govmdpi.com

ConjugateAnimal ModelKey Biodistribution Findings
⁸⁹Zr-N-sucDf-cmAb U36 vs. ⁸⁸Y-DOTA-cmAb U36Xenograft-bearing nude miceHighly similar biodistribution, with minor differences in liver, kidney, and bone at later time points. nih.gov
⁸⁹Zr-N-sucDf-cetuximab vs. ⁸⁶Y/¹⁷⁷Lu-cetuximabTumor-bearing miceComparable biodistribution profiles. nih.govmdpi.com
⁸⁹Zr-N-sucDf-cetuximab vs. ⁸⁹Zr-Df-Bz-NCS-cetuximabA431 tumor-bearing nude miceVery similar overall biodistribution and tumor accumulation. nih.gov

Assessment of Labeling Efficiency and Conjugate Stability

Structure-Activity Relationships: Impact of Succinyl Modification on Chelator Properties

The key structural modification of this compound is the addition of a succinyl group to the terminal amine of the desferrioxamine B backbone. This seemingly simple modification has profound implications for the molecule's function, transforming it from a simple iron chelator into a versatile tool for bioconjugation.

Introduction of a Bifunctional Handle: The primary role of the succinyl group is to introduce a carboxylic acid functional group. This terminal carboxyl group is physically separated from the hydroxamate groups responsible for metal chelation, allowing it to be chemically modified for conjugation without significantly impacting the chelating pocket. This spatial separation is crucial for its function as a bifunctional chelator. snmjournals.org

Enabling Covalent Conjugation: The carboxylic acid can be activated (e.g., to an N-hydroxysuccinimide or tetrafluorophenyl ester) to create a reactive site for forming stable amide bonds with primary amino groups, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. researchgate.netaacrjournals.org This covalent linkage is essential for creating stable radioimmunoconjugates for in vivo applications.

Future Directions and Emerging Research Avenues for N Succinyldesferrioxamine B

Integration with 'Omics' Technologies for Systems-Level Understanding of Metal Biology

The study of metal homeostasis, the process by which cells maintain correct concentrations of essential metal ions, is being transformed by 'omics' technologies. numberanalytics.comembopress.org These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. nih.govnih.gov Integrating SDF and its derivatives into 'omics' workflows offers a powerful strategy to perturb and probe the complex networks governing metal biology.

By introducing a potent and specific iron chelator like SDF, researchers can induce a state of iron deficiency and use 'omics' to observe the system-wide response. This can reveal novel genes, proteins, and metabolic pathways involved in iron sensing, uptake, transport, and storage. numberanalytics.comnih.gov For example, transcriptomic analysis (RNA-seq) after SDF exposure could identify the upregulation of genes encoding for metal transporters or the activation of transcription factors that respond to iron scarcity. mdpi.com Proteomics could then quantify changes in the corresponding protein levels, while metabolomics could reveal shifts in metabolic pathways that are iron-dependent. nih.gov

This systems-level approach can help unravel the intricate cross-regulatory networks between different metals. The cellular machinery for handling iron is often interconnected with that of other essential metals like copper, zinc, and manganese. nih.gov By precisely modulating iron availability with SDF, researchers can gain insights into how the homeostasis of other metals is co-regulated, a crucial aspect for understanding various physiological and pathological states. embopress.orgnih.gov The use of SDF as a chemical probe in these studies can help validate targets and understand the mechanisms of small molecules designed to modulate metal homeostasis in pathogens or disease. nih.gov

Table 1: Potential 'Omics' Applications with N-Succinyldesferrioxamine B

'Omics' TechnologyResearch ApplicationPotential Insights
Transcriptomics Analyzing global gene expression changes in cells or organisms upon SDF exposure.Identification of new genes and regulatory networks involved in iron homeostasis and response to iron deficiency. mdpi.com
Proteomics Quantifying changes in the protein landscape in response to SDF-induced iron chelation.Discovery of novel metal transport proteins, storage proteins, and enzymes whose expression or activity is iron-dependent. nih.gov
Metabolomics Profiling changes in small-molecule metabolites following perturbation of iron levels by SDF.Understanding the metabolic reprogramming that occurs under iron-limited conditions and identifying iron-dependent metabolic pathways. nih.gov
Integrative Multi-Omics Combining data from transcriptomics, proteomics, and metabolomics for a holistic view.Building comprehensive models of metal biology, revealing complex interactions and feedback loops in metal homeostatic pathways. mdpi.com

Development of Advanced Nanomaterial-Based Delivery Systems for Research Probes

The development of advanced delivery systems is crucial for enhancing the efficacy and specificity of research probes. Nanomaterials offer a versatile platform for delivering molecules like SDF to specific cellular or tissue locations. nih.govmdpi.com Encapsulating SDF or its radiolabeled conjugates within nanoparticles can improve their stability, control their release, and enable targeted delivery. nih.gov

Biodegradable polymeric nanoparticles, liposomes, and other nanocarriers can be engineered for this purpose. nih.govmdpi.com These systems can protect the probe from degradation and allow for sustained release at a target site. nih.gov For research applications, nanoparticles carrying SDF could be surface-functionalized with ligands (e.g., antibodies or peptides like iRGD) that bind to specific receptors on target cells, such as cancer cells or macrophages involved in the tumor microenvironment. mdpi.comfrontiersin.org This active targeting strategy would increase the concentration of the probe where it is needed most, enhancing the signal for imaging studies or the potency for biological perturbation experiments. mdpi.com

Furthermore, nanomaterial-based systems can be designed to be responsive to specific stimuli in the biological environment, such as pH or enzymes that are overexpressed in a disease state. frontiersin.org This could allow for the "smart" release of an SDF-based probe only upon reaching its intended target. The use of nanocarriers also opens the door to multimodal imaging by co-encapsulating SDF (or a radiolabeled version) with other imaging agents, such as fluorescent dyes or quantum dots, within a single nanoparticle. mdpi.comresearchgate.net Such nanoprobes would be invaluable for correlating different biological processes at the molecular and cellular levels.

Exploration in Novel Areas of Chemical Biology and Environmental Science Research

The unique properties of SDF and related siderophores present opportunities for exploration in new research contexts within chemical biology and environmental science.

In chemical biology , DFOB derivatives are being developed as versatile chemical probes to study complex biological processes. By attaching functional groups—such as fluorophores, biotin (B1667282) tags, or click-chemistry handles—to the primary amine of DFOB, researchers can create tools for tracking iron trafficking, imaging metal distribution in cells, and identifying new protein-siderophore interactions. acs.orggoogle.com An analogue of DFOB containing a disulfide bond has been created, which can be cleaved by reducing agents, offering a potential mechanism for controlled release or for expanding applications in Au-S-based nanotechnologies. researchgate.net These probes can help answer fundamental questions about the role of iron in signaling pathways and gene regulation. pasteur.fr

In environmental science , siderophores play a critical role in biogeochemical cycles, particularly the weathering of minerals and the cycling of iron in soil and aquatic environments. researchgate.netnih.gov Research into SDF and its analogues could lead to new applications in bioremediation. Because siderophores can bind to a variety of heavy metals in addition to iron, they could be used to chelate and remove toxic metals from contaminated soils or water. researchgate.net Furthermore, siderophores are known to promote plant growth by enhancing iron availability. nih.govmdpi.com Exploring the efficacy of SDF or more stable synthetic analogues as iron biofertilizers could provide an environmentally friendly alternative to traditional iron chelates used in agriculture, particularly in high-pH, calcareous soils where iron availability is limited. mdpi.com

Table 2: Emerging Research Applications in Chemical Biology and Environmental Science

FieldApplication AreaResearch Focus
Chemical Biology Development of Molecular ProbesSynthesis of fluorescent, affinity-tagged, or cleavable SDF analogues to visualize and study cellular iron metabolism and trafficking. acs.orgresearchgate.net
Environmental Science BioremediationUsing the metal-chelating properties of SDF to remove heavy metal contaminants from soil and water. researchgate.net
Environmental Science Agri-biotechnologyInvestigating SDF and its derivatives as biodegradable biofertilizers to improve iron nutrition for crops in iron-deficient soils. mdpi.com
Chemical Biology "Trojan Horse" StrategyConjugating antimicrobial agents to siderophore analogues to facilitate their uptake by pathogenic bacteria that rely on siderophore import systems. researchgate.netresearchgate.net

Computational Design of Next-Generation Desferrioxamine B Derivatives for Specific Research Applications

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. acs.org For Desferrioxamine B, computational methods like Density Functional Theory (DFT) are being used to understand the structure and stability of its metal complexes, which is crucial for designing improved chelators. bohrium.com This knowledge allows for the in silico design of next-generation DFOB derivatives with enhanced characteristics for specific research applications.

One major area of focus is the development of chelators with superior stability for medically relevant radioisotopes, such as Zirconium-89 (B1202518) (⁸⁹Zr), which is used in positron emission tomography (PET) imaging. researchgate.net While DFOB is the standard chelator for ⁸⁹Zr, its complex is not perfectly stable in vivo. researchgate.net Researchers are computationally designing and then synthesizing derivatives with higher denticity (more "arms" to grab the metal), such as dodecadentate DFO2 and DFO2p, which create a more stable, 8-coordinate environment for the Zr(IV) ion. researchgate.net

Computational approaches also guide the synthesis of DFOB analogues with improved physicochemical properties, such as lipophilicity. acs.orgoup.com By conjugating various lipophilic moieties (like derivatives of adamantane) to the DFOB backbone, researchers can increase its ability to cross cell membranes, which is essential for probes targeting intracellular processes. acs.orgoup.com The relationship between properties like the partition coefficient (logP) and biological activity can be modeled to predict which modifications will yield the most effective compounds before undertaking complex and often low-yield synthesis. acs.orgnih.gov This rational design strategy accelerates the development of novel DFOB derivatives for a wide range of research applications, from neuroimaging agents to highly specific chelators for fundamental studies in metallomics. oup.comnih.gov

Q & A

Basic: What are the standard protocols for conjugating N-sucDf to monoclonal antibodies (mAbs) for radiometal labeling?

Answer:
N-sucDf is conjugated to mAbs via a bifunctional chelator strategy. The process involves:

Succinylation : Desferrioxamine (Df) is modified with a succinyl group to form N-sucDf, enabling covalent linkage to mAbs via amide bonds .

Fe³⁺ Pre-loading : Temporary Fe³⁺ loading stabilizes the chelator during conjugation, preventing premature metal binding .

Coupling : N-sucDf is activated as a tetrafluorophenol ester and reacted with lysine residues on mAbs in 0.1 M NaHCO₃ buffer (pH 8.5) at a 50:1 molar excess of chelator to antibody .

Purification : Conjugates are purified using size-exclusion chromatography (e.g., PD-10 columns) with 0.9% NaCl/gentisic acid (pH 5.0) to remove unreacted chelators .

Advanced: How can researchers optimize the chelation efficiency of N-sucDf with zirconium-89 (⁸⁹Zr) under varying pH conditions?

Answer:
Chelation efficiency depends on pH and buffer selection:

  • Optimal pH : Labeling with ⁸⁹Zr is performed in 0.25 M HEPES buffer (pH 7.3), which balances zirconium solubility and chelator stability. Lower pH (<6.5) risks precipitation, while higher pH (>8.0) may destabilize the antibody .
  • Competitive Ligands : Oxalic acid is used during ⁸⁹Zr elution to prevent hydrolysis, but residual oxalate must be removed to avoid competing with N-sucDf for zirconium binding .
  • Molar Ratio : A 10:1 molar excess of N-sucDf to ⁸⁹Zr ensures high radiochemical purity (>95%) .

Basic: What analytical techniques validate the structural integrity of N-sucDf post-conjugation?

Answer:
Key methods include:

  • Size-Exclusion HPLC : Confirms antibody-chelator conjugate integrity by separating free N-sucDf from mAb-bound species .
  • Mass Spectrometry : Detects changes in molecular weight (e.g., +560 Da per N-sucDf molecule attached) .
  • Radio-TLC : Measures radiochemical purity using silica plates and mobile phases (e.g., 50 mM EDTA for ⁸⁹Zr-labeled species) .

Advanced: How do researchers address variability in radiochemical purity across studies using N-sucDf?

Answer:
Variability arises from differences in:

  • Purification Protocols : PD-10 columns may retain 5–10% of unbound ⁸⁹Zr, necessitating additional washes or alternative resins .
  • Storage Conditions : N-sucDf-mAb conjugates degrade at >−20°C; lyophilization with stabilizers (e.g., trehalose) improves shelf life .
  • Metal Contamination : Trace Fe³⁺ or Al³⁺ in buffers can compete with ⁸⁹Zr. Pre-treatment with Chelex resin mitigates this .

Basic: What are the primary applications of N-sucDf in preclinical research?

Answer:
N-sucDf is widely used in:

  • Immuno-PET Imaging : ⁸⁹Zr-labeled mAbs (e.g., cG250 for renal cell carcinoma) enable high-resolution tumor targeting .
  • Biodistribution Studies : Quantifying mAb uptake in organs via gamma counting .
  • Comparative Chelator Studies : Benchmarking against DOTA or NOTA for stability and in vivo retention .

Advanced: What experimental design considerations are critical for in vivo studies using N-sucDf-labeled mAbs?

Answer:
Key factors include:

  • Dose Optimization : Antibody doses ≤37 µg prevent saturation of target antigens in murine models .
  • Time-Point Selection : ⁸⁹Zr (t₁/₂ = 78.4 hours) requires imaging at 24–120 hours post-injection for optimal tumor-to-background ratios .
  • Control Groups : Unlabeled mAbs or blocked receptors validate target specificity .

Basic: How does N-sucDf compare to other chelators in stability and metal selectivity?

Answer:

  • Stability : N-sucDf-⁸⁹Zr complexes exhibit >7-day stability in serum, outperforming DFO (desferrioxamine) due to the succinyl group’s steric protection .
  • Selectivity : N-sucDf binds Zr⁴⁺ and Fe³⁺ but not smaller ions (e.g., Ca²⁺ or Mg²⁺), reducing off-target accumulation .

Advanced: What statistical methods address false discovery rates in high-throughput N-sucDf-based studies?

Answer:

  • Benjamini-Hochberg Procedure : Controls the false discovery rate (FDR) when analyzing multiple biomarkers (e.g., tumor uptake vs. organ retention) .
  • Power Analysis : Ensures sample sizes (e.g., n ≥ 5/group in murine studies) detect ≥20% differences in biodistribution .

Basic: How should researchers present N-sucDf-related data in publications to meet journal standards?

Answer:

  • Figures : Limit chemical structures to 2–3 in tables; use color schemes to differentiate labeled vs. unlabeled species .
  • Data Tables : Include radiochemical purity (%), molar activity (MBq/µg), and stability metrics (e.g., % intact after 72 hours) .
  • Reproducibility : Detail buffer compositions, molar ratios, and equipment models .

Advanced: What strategies resolve contradictions in chelation efficiency reported across studies?

Answer:

  • Meta-Analysis : Compare protocols for pH, incubation time, and purification methods to identify critical variables .
  • Cross-Validation : Replicate key studies using standardized reagents (e.g., N-sucDf from the same synthesis batch) .

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